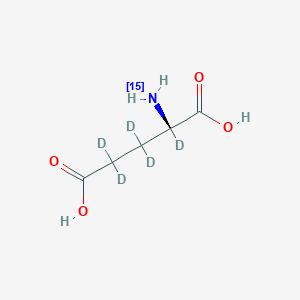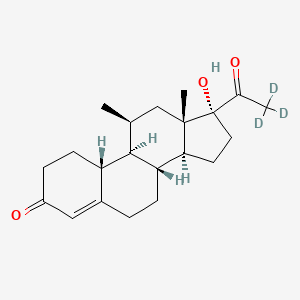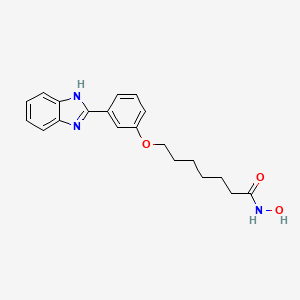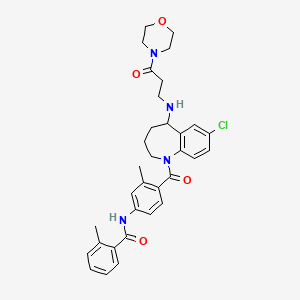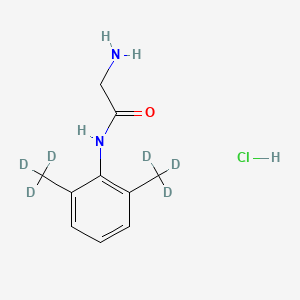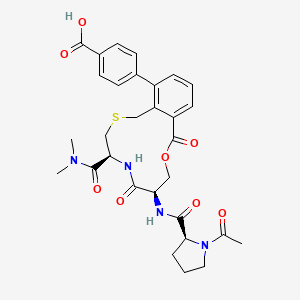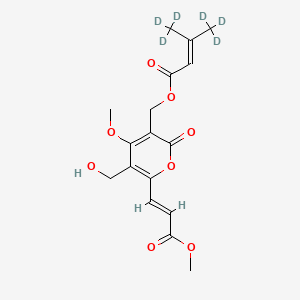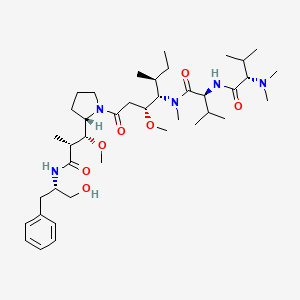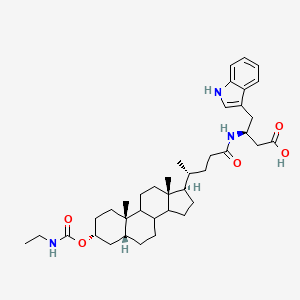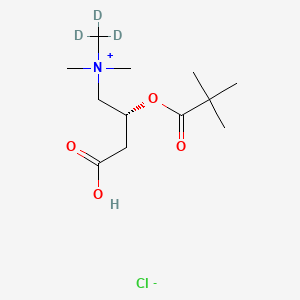
2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) involves the incorporation of deuterium into the 2,2-Dimethylpropionyl-L-carnitine molecule. This process typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions are carefully controlled to ensure high purity and isotopic enrichment .
Industrial Production Methods
Industrial production of 2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure consistent quality and isotopic enrichment. Quality control measures are implemented to maintain the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) has a wide range of scientific research applications, including:
Metabolic Research: The stable isotope labeling allows researchers to study metabolic pathways in vivo safely and accurately.
Environmental Studies: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: The compound is utilized in imaging, diagnosis, and newborn screening for various diseases.
Organic Chemistry: It serves as a chemical reference for identification, qualitative and quantitative analysis, and studying reaction mechanisms and kinetics.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) involves its role as a stable isotope-labeled compound. The deuterium atoms in the molecule allow for precise tracking and quantitation in metabolic studies. The compound interacts with various molecular targets and pathways, providing insights into metabolic processes and drug development .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylpropionyl-L-carnitine hydrochloride: The non-deuterated version of the compound.
Pivaloyl-L-carnitine HCl: Another derivative with similar structural features.
Uniqueness
2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The isotopic enrichment distinguishes it from other similar compounds, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C12H24ClNO4 |
|---|---|
Peso molecular |
284.79 g/mol |
Nombre IUPAC |
[(2R)-3-carboxy-2-(2,2-dimethylpropanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H23NO4.ClH/c1-12(2,3)11(16)17-9(7-10(14)15)8-13(4,5)6;/h9H,7-8H2,1-6H3;1H/t9-;/m1./s1/i4D3; |
Clave InChI |
BWCJOOHQZBKWIR-OFMOCYORSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C(C)(C)C.[Cl-] |
SMILES canónico |
CC(C)(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


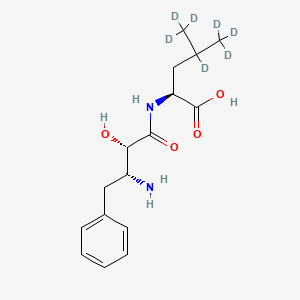
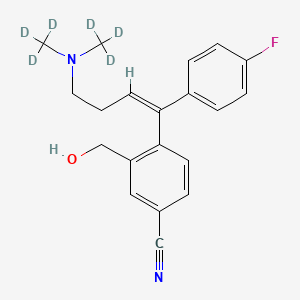
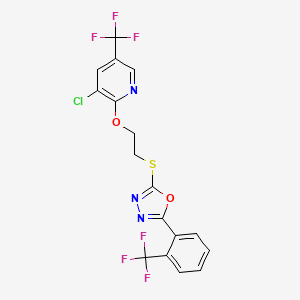
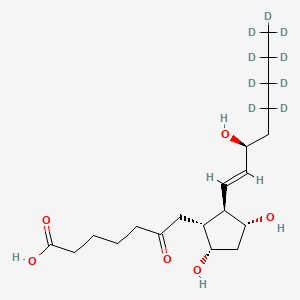
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)
